molecular formula C14H18F3NO3 B2877990 benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate CAS No. 1798707-16-0

benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate

Cat. No. B2877990
CAS RN: 1798707-16-0
M. Wt: 305.297
InChI Key: SESFXBYSHTUGNX-UHFFFAOYSA-N
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Description

Benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate is a chemical compound with the CAS Number: 1798707-16-0 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular formula of this compound is C14H18F3NO3. The molecular weight is 305.297. For a detailed molecular structure, it would be best to refer to a reliable chemical database or the supplier’s technical documents .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. For detailed information on its reactivity, it would be best to refer to peer-reviewed papers or technical documents related to this compound .


Physical And Chemical Properties Analysis

Detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results. For comprehensive property data, it would be best to refer to a reliable chemical database or the supplier’s technical documents .

Scientific Research Applications

Agricultural Science Applications

Polymeric and Solid Lipid Nanoparticles for Sustained Release of Fungicides in Agriculture : Carbendazim and tebuconazole, fungicides structurally related to carbamates, have been encapsulated in solid lipid nanoparticles and polymeric nanocapsules for sustained release in agricultural applications. This approach offers advantages such as improved fungicide delivery to the site of action, reduced environmental toxicity, and enhanced stability and efficacy in controlling fungal diseases in plants (Campos et al., 2015).

Enzyme Inhibition

Selective Inhibition of Butyrylcholinesterase (BChE) : Novel sulfonamide-based carbamates have shown strong preferential inhibition of BChE over acetylcholinesterase (AChE), indicating potential applications in therapeutic areas where BChE's role is prominent. Some derivatives demonstrated higher inhibitory activity compared to clinically used rivastigmine, suggesting their potential in designing new drugs (Magar et al., 2021).

Catalytic Applications

Gold(I)-Catalyzed Intramolecular Reactions : Benzyl (2,2-diphenyl-4,5-hexadienyl)carbamate underwent gold(I)-catalyzed intramolecular hydroamination, leading to high-yield formation of benzyl 4,4-diphenyl-2-vinylpyrrolidine-1-carboxylate. This method showcases the utility of carbamates in facilitating intramolecular reactions to form heterocycles and illustrates the broad applicability of gold catalysis in organic synthesis (Zhang et al., 2006).

Spectroscopic Analysis

Vibrational and Electronic Properties Study : Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate was subjected to vibrational (FT-IR, FT-Raman) and UV-Visible spectroscopic studies, revealing insights into its structural and electronic properties. This comprehensive analysis helps understand the molecule's behavior under different conditions, contributing to the development of materials with specific optical properties (Rao et al., 2016).

Environmental Sensing

Highly Water-Soluble Fluorescent and Colorimetric pH Probe : Research has developed new compounds with the ability to monitor pH changes in both acidic and alkaline solutions with high sensitivity and selectivity. Such probes are valuable for real-time pH sensing in various environmental and biological contexts, demonstrating the versatility of carbamate derivatives in sensor development (Diana et al., 2020).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. As it is a research chemical, its mechanism of action may depend on the context of the research .

properties

IUPAC Name

benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO3/c1-9(2)11(12(19)14(15,16)17)18-13(20)21-8-10-6-4-3-5-7-10/h3-7,9,11-12,19H,8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESFXBYSHTUGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(F)(F)F)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1798707-16-0
Record name benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate
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